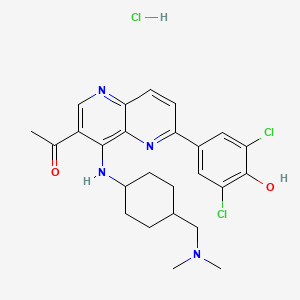OTSSP167 hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
OTSSP167 Hcl is a highly potent MELK inhibitor (IC50 = 0.41 nM) and inhibited the phosphorylation of PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like). IC50 value: 0.41 nMTarget: MELKMELK (maternal embryonic leucine zipper kinase) is a novel therapeutic target for breast cancer and also reported to be highly upregulated in multiple types of human cancer. MELK inhibitor OTSSP167 should be a promising compound possibly to suppress the growth of tumor-initiating cells and be applied for treatment of a wide range of human cancer.
Mechanism of Action
OTS-167 acts by competitively binding to the ATP-binding pocket of MELK, thereby inhibiting its activity. This disrupts several cellular processes essential for cancer cell proliferation and survival. Studies have shown that OTS-167 can induce cell death (apoptosis) and suppress tumor growth in preclinical models [, ].
Preclinical Studies
OTS-167 has demonstrated promising anti-tumor activity in various preclinical studies. It has been shown to be effective against a range of cancers, including:
OTSSP167 hydrochloride is a potent small molecule inhibitor specifically targeting maternal embryonic leucine zipper kinase (MELK), a serine/threonine kinase implicated in various cancer processes. The chemical structure of OTSSP167 features a 1,5-naphthyridine core with specific substituents, including a methylketone at the 3-position and a trans-4-((dimethylamino)methyl) cyclohexylamino group at the 4-position, along with a 3,5-dichloro-4-hydroxyphenyl moiety at the 6-position. This compound has demonstrated significant efficacy in inhibiting MELK activity, with an IC50 value of 0.41 nM, making it one of the most effective inhibitors identified to date .
OTS-167 monohydrochloride is being investigated for its ability to target and inhibit MELK, an enzyme involved in cell division and survival []. Inhibiting MELK disrupts these processes and can lead to cancer cell death [, ]. However, the exact mechanism by which OTS-167 monohydrochloride interacts with MELK is a complex topic requiring advanced scientific knowledge.
OTSSP167 hydrochloride primarily functions through its inhibition of MELK, which plays a critical role in cell proliferation and survival in cancer cells. The compound disrupts several biochemical pathways by inhibiting the phosphorylation of key substrates associated with MELK activity. Notably, OTSSP167 has also been shown to inhibit other kinases such as BUB1 and Haspin, leading to reduced phosphorylation at histones H2A T120 and H3 T3. This multi-target action can result in significant alterations in mitotic processes, including mislocalization of Aurora B kinase, which is crucial for proper chromosome segregation during cell division .
The biological activity of OTSSP167 extends beyond mere inhibition of MELK. Studies have shown that it effectively suppresses mammosphere formation in breast cancer cells, indicating its potential to target cancer stem cells. Additionally, OTSSP167 exhibited strong tumor growth suppression in various xenograft models involving breast, lung, prostate, and pancreatic cancers. Importantly, the compound demonstrated minimal toxicity to normal tissues at effective doses, suggesting a favorable therapeutic window for clinical applications .
OTSSP167 hydrochloride is primarily being investigated for its applications in cancer therapy due to its potent inhibitory effects on MELK and other kinases involved in tumorigenesis. Its ability to suppress tumor growth and impact cancer stem cell characteristics makes it a candidate for further development as an anti-cancer agent. Additionally, ongoing research aims to explore its potential use in combination therapies to enhance efficacy against resistant cancer types .
Several compounds exhibit similar inhibitory profiles against MELK or related kinases. Here are some notable examples:
| Compound Name | Target Kinase | IC50 Value (nM) | Unique Features |
|---|---|---|---|
| OTSSP167 | Maternal Embryonic Leucine Zipper Kinase | 0.41 | Highly selective for MELK |
| THZ1 | Cyclin-dependent Kinase 7 (CDK7) | ~10 | Also inhibits transcriptional CDKs |
| CCT251545 | MELK | ~10 | Less selective than OTSSP167 |
| GSK2830371 | Polo-like Kinase 1 (PLK1) | ~15 | Targets mitotic regulation |
OTSSP167 stands out due to its high potency and selectivity for MELK compared to other compounds that may have broader or less specific kinase inhibition profiles. Its unique structure and mechanism of action contribute to its potential as a targeted therapeutic agent in cancer treatment .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Dates
[2]. Kuner R, et al. The maternal embryonic leucine zipper kinase (MELK) is upregulated in high-grade prostate cancer. J Mol Med (Berl). 2013 Feb;91(2):237-48. doi: 10.1007/s00109-012-0949-1.








